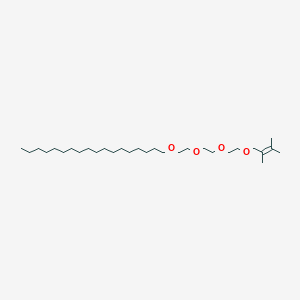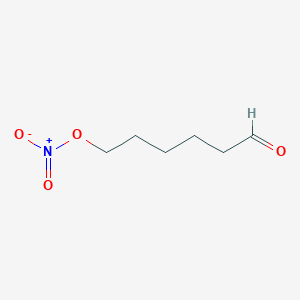
6-Oxohexyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxohexyl nitrate is an organic compound characterized by the presence of a nitrate ester functional group attached to a six-carbon chain with an oxo group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexyl nitrate typically involves the nitration of 6-oxohexanol. This can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of mixed acid systems (nitric acid and sulfuric acid) is common in large-scale production, with stringent controls to manage the exothermic nature of the reaction and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxohexyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrate group can yield hydroxylamine derivatives.
Substitution: The nitrate group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the nitrate group in the presence of a base.
Major Products
Oxidation: Formation of nitrohexanoic acid.
Reduction: Formation of 6-hydroxyhexylamine.
Substitution: Formation of 6-alkylaminohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxohexyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Explored for its vasodilatory properties, similar to other nitrate esters.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of 6-Oxohexyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator that acts by stimulating the production of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, leading to relaxation and dilation of blood vessels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl trinitrate:
Isosorbide dinitrate: Another nitrate ester used as a vasodilator.
Amyl nitrate: Used as a vasodilator and recreational inhalant.
Uniqueness
6-Oxohexyl nitrate is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitrate esters. Its oxo group may influence its reactivity and interaction with biological targets, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
197585-99-2 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
6-oxohexyl nitrate |
InChI |
InChI=1S/C6H11NO4/c8-5-3-1-2-4-6-11-7(9)10/h5H,1-4,6H2 |
InChI-Schlüssel |
BSOUFWBHIRXMPX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC=O)CCO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
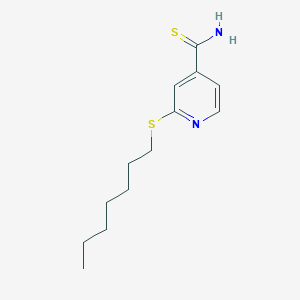

![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
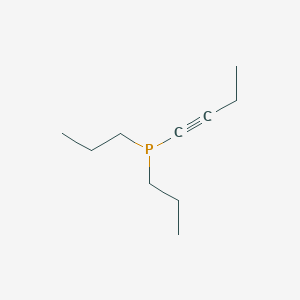

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
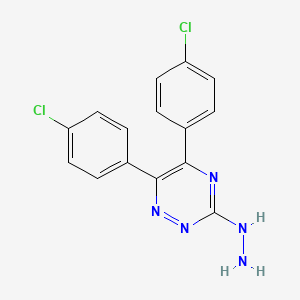
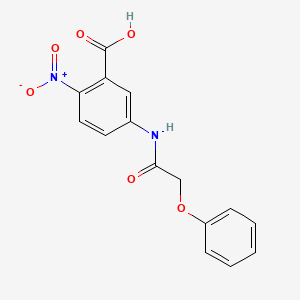
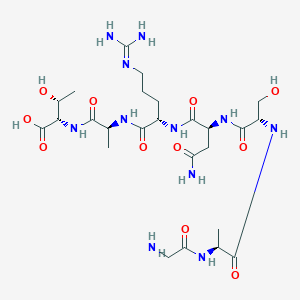
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
